molecular formula C11H16N2 B13320044 N-[1-(pyridin-2-yl)ethyl]cyclobutanamine

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine

Cat. No.: B13320044
M. Wt: 176.26 g/mol
InChI Key: ARBNFAMITMEJOA-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine is an organic compound with the molecular formula C11H16N2 It consists of a cyclobutanamine moiety attached to a pyridin-2-yl group via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-2-yl)ethyl]cyclobutanamine typically involves the reaction of 2-aminopyridine with a suitable cyclobutanone derivative. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce cyclobutanamine derivatives.

Scientific Research Applications

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(pyridin-2-yl)ethyl]cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl group can participate in hydrogen bonding and π-π interactions, while the cyclobutanamine moiety can provide steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the amide linkage.

    N-(pyridin-2-yl)ethylamines: Similar structure but with different alkyl linkers.

    Cyclobutanamines: Compounds with the cyclobutanamine moiety but different substituents.

Uniqueness

N-[1-(pyridin-2-yl)ethyl]cyclobutanamine is unique due to the combination of the pyridinyl group and the cyclobutanamine moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N-(1-pyridin-2-ylethyl)cyclobutanamine

InChI

InChI=1S/C11H16N2/c1-9(13-10-5-4-6-10)11-7-2-3-8-12-11/h2-3,7-10,13H,4-6H2,1H3

InChI Key

ARBNFAMITMEJOA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC2CCC2

Origin of Product

United States

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